molecular formula C8H6BrF3N2O2 B1439128 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate CAS No. 1087788-73-5

2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate

Cat. No.: B1439128
CAS No.: 1087788-73-5
M. Wt: 299.04 g/mol
InChI Key: DZVRSIIMXVMJNJ-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is a chemical compound with the molecular formula C8H6BrF3N2O2 and a molecular weight of 299.05 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a bromopyridinyl moiety, and a carbamate linkage. It is commonly used in various research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate typically involves the reaction of 5-bromopyridin-2-amine with 2,2,2-trifluoroethyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The molecular formula of 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is C8H6BrF3N2O2, with a molecular weight of 299.05 g/mol. The trifluoroethyl group contributes to its lipophilicity and enhances interactions with biological targets. The compound has shown involvement in various chemical reactions:

  • Cycloaddition Reactions : It can undergo [3 + 2] cycloaddition with nitroalkenes.
  • Asymmetric Annulation Reactions : Participates in asymmetric [3 + 2] annulation reactions with 2-nitroindoles or 2-nitrobenzofurans.
  • Substitution Reactions : The bromine atom can be substituted with nucleophiles under appropriate conditions.
  • Hydrolysis : The carbamate linkage can be hydrolyzed to yield 5-bromopyridin-2-amine and trifluoroethanol.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological profiles.

Chemistry

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various transformations makes it valuable for developing new chemical entities.

Biology

The compound is utilized in studying enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules. It has been shown to interact with cytochrome P450 enzymes, influencing metabolic pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The incorporation of the trifluoroethyl group often enhances pharmacological properties such as metabolic stability and bioavailability. It has been noted for:

  • Anticancer Activity : Similar compounds have demonstrated effectiveness in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.
  • Antimicrobial Properties : Preliminary studies suggest antibacterial effects against resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa.

Industry

In industrial applications, this compound is explored for developing agrochemicals due to its unique chemical properties that can enhance the efficacy of pesticides and herbicides.

The biological activity of this compound is attributed to its interaction with various biological pathways:

  • Anticancer Activity : Studies show that compounds with similar structures exhibit IC50 values below 10 µM against breast and lung cancer cell lines.
    Activity TypeRelated CompoundsIC50 (µM)Mechanism of Action
    AnticancerTrifluoromethyl carbamates<10Induction of apoptosis
    Enzyme InhibitionSerine protease inhibitors<20Competitive inhibition
    AntimicrobialFluorinated antibiotics<15Disruption of bacterial cell wall synthesis
  • Enzyme Interaction : Research indicates that trifluoromethyl carbamates can effectively inhibit enzyme activity through competitive binding mechanisms.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study 1: Anticancer Evaluation : A series of trifluoromethyl-substituted carbamates were evaluated for anticancer activity against various cell lines. Results indicated significant therapeutic potential with IC50 values below 10 µM.
  • Study 2: Enzyme Interaction : Research focused on the interaction of trifluoromethyl carbamates with serine proteases demonstrated effective inhibition through competitive binding mechanisms.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopyridinyl moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar compounds to 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate include:

  • 2,2,2-trifluoroethyl N-(5-chloropyridin-2-yl)carbamate
  • 2,2,2-trifluoroethyl N-(5-fluoropyridin-2-yl)carbamate
  • 2,2,2-trifluoroethyl N-(5-iodopyridin-2-yl)carbamate

These compounds share the trifluoroethyl and pyridinyl carbamate structure but differ in the halogen substituent on the pyridine ring. The unique properties of this compound, such as its specific reactivity and interaction with biological targets, make it distinct from its analogs .

Biological Activity

2,2,2-Trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. The incorporation of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, including metabolic stability and bioavailability. This article explores the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C₉H₈BrF₃N₂O₂
  • CAS Number : 1087788-73-5
  • Purity : >95% .

The trifluoroethyl group is known to influence the lipophilicity and overall interaction of the compound with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. The trifluoromethyl group enhances the compound's affinity for certain enzymes and receptors, which can lead to increased potency in inhibiting specific biological processes.

Key Biological Activities

  • Anticancer Activity : Studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced anticancer properties. For instance, similar structures have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes. Research has shown that modifications in carbamate structures can lead to potent inhibitors of proteases and other critical enzymes .
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial effects against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant due to their resistance profiles .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Anticancer Evaluation

A study examined a series of trifluoromethyl-substituted carbamates for their anticancer activity against various cell lines. Results indicated that compounds with similar structures displayed IC50 values below 10 µM against breast and lung cancer cell lines, suggesting significant therapeutic potential .

Study 2: Enzyme Interaction

Research focused on the interaction of trifluoromethyl carbamates with serine proteases demonstrated that these compounds could effectively inhibit enzyme activity through competitive binding mechanisms. This suggests a promising avenue for drug development targeting protease-related diseases .

Data Table

The following table summarizes key findings related to the biological activities of this compound and structurally similar compounds:

Activity TypeRelated CompoundsIC50 (µM)Mechanism of Action
AnticancerTrifluoromethyl carbamates<10Induction of apoptosis
Enzyme InhibitionSerine protease inhibitors<20Competitive inhibition
AntimicrobialFluorinated antibiotics<15Disruption of bacterial cell wall synthesis

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2O2/c9-5-1-2-6(13-3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVRSIIMXVMJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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